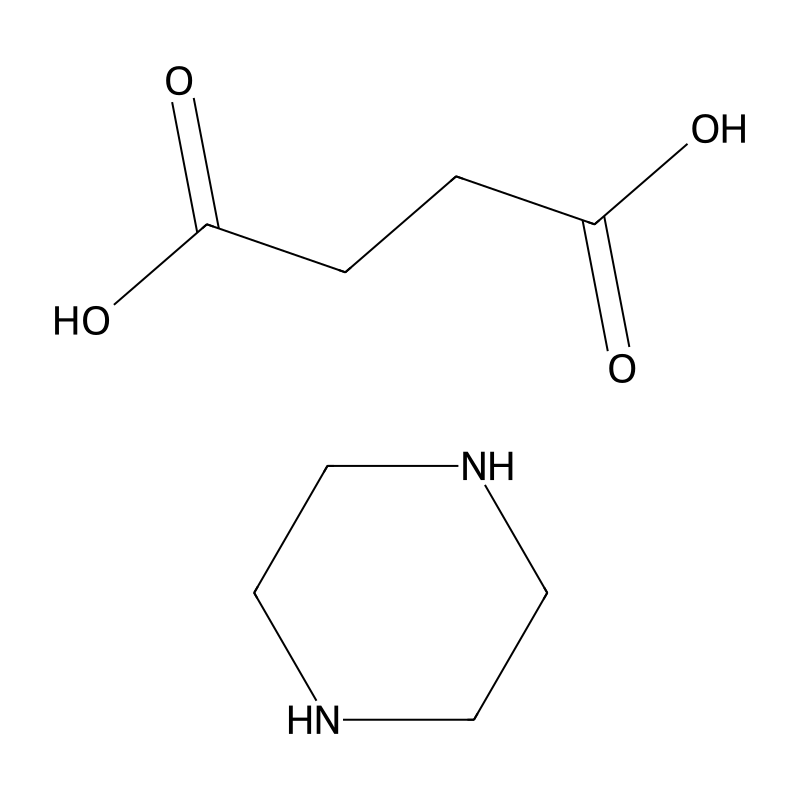

Piperazine succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

succinate receptor SUCNR1 signaling pathway

SUCNR1 Signaling Pathway Diagram

The following diagram illustrates the core SUCNR1 signaling pathway, integrating key mechanisms and outcomes.

SUCNR1 Signaling and Regulation. The diagram shows SUCNR1 activation by extracellular succinate, leading to Gᵢ or Gq coupling based on metabolic context. It also includes intracellular succinate stabilizing HIF-1α.

Detailed Signaling Mechanisms & Experimental Approaches

Spatial and Metabolic Regulation of Signaling

- Subcellular Localization Dictates Function: SUCNR1 is unique in its localization at both the plasma membrane and intracellular endosomes [1]. Agonist stimulation induces internalization. Gq-protein signaling is most efficient at the plasma membrane, while internalized receptors show preferential interaction with Gi-proteins [1].

- Metabolic State as a Switch: The cellular energy substrate directly influences SUCNR1 signaling. In high-glucose conditions, signaling favors Gq-protein activation, while high-glutamine conditions promote a switch to Gi-protein signaling [1].

Key Experimental Protocols

Researchers use a multifaceted approach to dissect the complex signaling of SUCNR1 [1]:

| Method Category | Specific Techniques | Measured Output |

|---|---|---|

| G-protein & 2nd Messenger Assays | BRET-based biosensors (e.g., miniG protein recruitment), IP1 (inositol phosphate) accumulation ELISA, cAMP assays, Ca²⁺ imaging. | Direct G-protein activation, PLC activity, adenylate cyclase inhibition, intracellular calcium flux. |

| Kinase Phosphorylation | Phospho-ELISA or Western Blot. | ERK 1/2 and Akt (PKB) phosphorylation status. |

| Receptor Localization & Trafficking | Confocal microscopy (co-localization with markers like rab5A/rab7A). | Spatial distribution of SUCNR1 in live or fixed cells. |

| Global Cellular Response | Dynamic Mass Redistribution (DMR) | Label-free, holistic measure of cellular response. |

| Metabolic Phenotyping | Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR). | Real-time glycolytic rate and mitochondrial respiration. |

Broader Physiological Context and Therapeutic Potential

Beyond detailed mechanisms, SUCNR1 has significant physiological roles [2] [3].

- Immune Modulation: SUCNR1 is highly expressed on immune cells like macrophages. SUCNR1 activation can have pro- or anti-inflammatory effects depending on context, influencing conditions like arthritis, metabolic disease, and cancer [3].

- Metabolic and Cardiovascular Disease: SUCNR1 is a key mediator in the development of hypertension and fibrosis in diabetes mellitus and metabolic syndrome, making it a promising drug target [2].

- Intracellular Succinate Signaling: Succinate can also signal independently of SUCNR1. When it accumulates intracellularly, it inhibits prolyl hydroxylase domain (PHD) enzymes, leading to stabilization of the transcription factor HIF-1α. This drives a pro-inflammatory phenotype in macrophages [3].

References

Comprehensive Technical Analysis: Physiological Role of Succinate as a Metabolic Intermediate and Signaling Molecule

Introduction to Succinate Fundamentals

Succinate (succinic acid) represents a crucial metabolic intermediate with dual functionality in cellular processes, serving both as a key component in mitochondrial energy production and as an important signaling molecule in various physiological and pathological contexts. Traditionally recognized primarily for its role in the tricarboxylic acid (TCA) cycle, contemporary research has revealed that succinate functions as a sophisticated metabolic checkpoint that integrates energy metabolism with immune response, inflammation, and cellular adaptation mechanisms [1] [2]. This paradigm shift in understanding succinate biology has positioned it as a therapeutic target of significant interest across multiple disease domains, particularly in inflammatory conditions, metabolic disorders, and cancer.

The biochemical nature of succinate as a dicarboxylic acid at physiological pH contributes to its limited membrane permeability, necessitating specialized transport mechanisms for its movement between cellular compartments [3]. This characteristic is fundamental to its function as a signaling molecule, as controlled transport allows for compartmentalized accumulation and targeted release. The discovery of the specific G-protein coupled receptor SUCNR1 (also known as GPR91) for succinate further cemented its importance in extracellular signaling, revealing an intricate network of metabolic communication that extends beyond traditional metabolic pathways [1] [4]. This comprehensive analysis will explore the multifaceted roles of succinate, from its fundamental biochemistry to its emerging therapeutic applications.

Metabolic Pathways of Succinate Production and Consumption

Sources and Biochemical Pathways of Succinate

Succinate occupies a central position in cellular metabolism, with multiple pathways contributing to its production and consumption. In the conventional mitochondrial TCA cycle, succinate is generated from succinyl-CoA through the action of succinyl-CoA synthetase, which simultaneously produces GTP (or ATP) through substrate-level phosphorylation [2] [3]. Under normal aerobic conditions, succinate is rapidly oxidized to fumarate by the succinate dehydrogenase (SDH) complex (also known as mitochondrial complex II), which serves as the only enzyme that participates in both the TCA cycle and the electron transport chain [2]. The SDH complex consists of four subunits (SDHA, SDHB, SDHC, and SDHD) that work in concert to catalyze the oxidation of succinate to fumarate while reducing ubiquitone to ubiquinol in the electron transport chain [2].

Beyond this canonical pathway, several alternative routes contribute to succinate production, particularly under specific physiological conditions:

Microbial production: Certain gut microbiota, particularly members of the Bacteroidetes phylum (including Bacteroides fragilis, Prevotella spp.) and some Firmicutes, produce succinate as a fermentation product [1] [4]. In healthy states, succinate-consuming bacteria (such as Clostridium spp. and Burkholderia) maintain low luminal concentrations, but dysbiosis can disrupt this balance, leading to succinate accumulation [1].

Reductive pathway: Under hypoxic conditions, a reversal of the TCA cycle can occur where fumarate is reduced to succinate through reverse electron transfer via SDH [3]. This pathway is particularly relevant in activated immune cells and tumor microenvironments.

GABA shunt: The γ-aminobutyric acid (GABA) shunt provides an additional source of succinate, where GABA is converted to succinate via two enzymatic steps catalyzed by GABA transaminase and succinic semialdehyde dehydrogenase [1]. This pathway may contribute up to 18% of succinate in inflammatory microenvironments [1].

Aspartate-malate shuttle: This pathway generates fumarate that can be converted to succinate through the reverse activity of SDH [1].

Succinate Transport and Cellular Dynamics

The charged nature of succinate at physiological pH necessitates specialized transport systems for its movement across biological membranes. Intracellular succinate transport from mitochondria to cytosol involves the dicarboxylate carrier (DIC) at the inner mitochondrial membrane and voltage-dependent anion channels (VDAC) at the outer mitochondrial membrane [3]. Export of succinate from the cytosol to extracellular space is mediated by organic anion transporters (OATs) and monocarboxylate transporters (MCTs), the latter being particularly important under acidic conditions that modify succinate's chemical structure [3]. Additionally, extracellular succinate can be imported via sodium-dependent transporters of the SLC13 family [3].

Table 1: Major Pathways of Succinate Production and Consumption

| Pathway Type | Key Enzymes/Processes | Subcellular Location | Physiological Context |

|---|---|---|---|

| Canonical TCA Cycle | Succinyl-CoA synthetase | Mitochondrial matrix | Aerobic conditions, energy production |

| Microbial Production | Bacterial fermentation | Gut lumen | Intestinal environment, influenced by diet |

| Reductive Pathway | Reverse SDH activity | Mitochondria | Hypoxia, immune cell activation |

| GABA Shunt | GABA transaminase, SSADH | Cytosol/mitochondria | Neural tissue, inflammatory conditions |

| Aspartate-Malate Shuttle | Fumarate conversion | Mitochondria | Metabolic adaptation |

| Oxidative Consumption | SDH/Complex II | Mitochondrial inner membrane | Aerobic metabolism |

Signaling Mechanisms and Pathophysiological Roles

Succinate Receptor SUCNR1 Signaling

The discovery of SUCNR1 (GPR91) as a specific receptor for extracellular succinate unveiled an entirely new dimension of succinate biology, establishing it as a bona fide signaling molecule [1] [4]. SUCNR1 is widely expressed in various tissues, including macrophages, dendritic cells, intestinal epithelial cells, kidneys, liver, and adipose tissue [1]. Upon succinate binding, SUCNR1 activates pro-inflammatory cascades involving NF-κB and MAPK signaling pathways, creating a metabolic checkpoint that links succinate accumulation to inflammatory pathogenesis [1]. This signaling axis has been implicated in multiple inflammatory conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis, and metabolic disorders [1] [4] [3].

In the context of intestinal health, the succinate-SUCNR1 axis plays a particularly important role. Research has demonstrated that Crohn's disease patients exhibit elevated serum succinate with concomitant up-regulation of intestinal SUCNR1 [1]. In vitro studies have confirmed that this axis drives mucosal inflammation and fibroblast activation, contributing to disease pathology [1]. The pro-inflammatory effects are mediated through several mechanisms, including enhanced glycolytic metabolism in immune cells, promotion of macrophage polarization toward pro-inflammatory phenotypes, and modulation of T-cell metabolic reprogramming [1].

Intracellular HIF-1α Stabilization

Beyond its extracellular signaling functions, intracellular succinate plays a crucial role in regulating hypoxia-inducible factor-1α (HIF-1α), a master transcriptional regulator of cellular adaptation to low oxygen conditions [2] [3]. Under normal oxygen levels, HIF-1α is continuously hydroxylated by prolyl hydroxylases (PHDs), leading to its proteasomal degradation. Succinate functions as a competitive inhibitor of PHDs by structurally resembling their natural co-substrate α-ketoglutarate [3]. This inhibition results in HIF-1α stabilization even under normoxic conditions, a state referred to as "pseudohypoxia" [3].

Stabilized HIF-1α translocates to the nucleus and activates transcription of numerous genes involved in inflammation, including interleukin-1β (IL-1β) [3]. Additionally, succinate can indirectly stabilize HIF-1α by inducing reactive oxygen species (ROS) production through reverse electron transport in mitochondria [3]. The resulting ROS oxidize Fe²⁺ to Fe³⁺ in PHDs, further inhibiting their activity and enhancing HIF-1α stabilization [3]. This mechanism creates a pro-inflammatory feedback loop that amplifies inflammatory responses in conditions such as IBD, rheumatoid arthritis, and obesity-associated inflammation [3].

The following diagram illustrates the major intracellular and extracellular signaling pathways of succinate:

Figure 1: Succinate Signaling Pathways - This diagram illustrates the major intracellular (HIF-1α stabilization) and extracellular (SUCNR1 activation) signaling mechanisms of succinate that contribute to inflammatory responses.

Experimental Approaches for Succinate Research

Methodologies for Succinate Measurement

Accurate quantification of succinate levels in various biological samples is fundamental to understanding its physiological and pathological roles. Several methodological approaches have been developed, each with specific applications, advantages, and limitations. Mass spectrometry-based techniques coupled with chromatographic separation have emerged as the gold standard for succinate quantification due to their high sensitivity and specificity [1] [4]. These methods allow for precise measurement of succinate concentrations in complex biological matrices, including plasma, feces, and tissue homogenates.

Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for metabolic profiling in IBD patients, revealing significantly elevated succinate levels in active disease states compared to healthy controls [1] [4]. This approach typically involves metabolite extraction, derivation to improve volatility, and subsequent analysis using targeted or untargeted metabolomic approaches. Similarly, liquid chromatography-mass spectrometry (LC-MS) methods have been developed that avoid the need for derivation, simplifying sample preparation while maintaining high sensitivity [4]. These techniques have been instrumental in establishing reference ranges for succinate concentrations, which typically range between 1-3 mmol/L in intestinal lumen under physiological conditions but can increase substantially during dysbiosis or inflammation [1].

Experimental Models for Functional Studies

Understanding the functional consequences of altered succinate metabolism requires appropriate experimental models that recapitulate key aspects of human physiology and disease. Several well-established model systems have provided crucial insights into succinate biology:

Germ-free mouse models: These animals raised in sterile conditions have been instrumental in elucidating the microbial contribution to systemic succinate pools, as evidenced by nearly undetectable succinate levels in germ-free mice compared to conventionally raised counterparts [1]. Colonization with specific succinate-producing bacteria (e.g., Bacteroides thetaiotaomicron) significantly elevates cecal succinate levels, demonstrating the direct microbial contribution [1].

Chemical-induced colitis models: Models such as dextran sulfate sodium (DSS)-induced colitis have revealed dynamic changes in succinate metabolism during intestinal inflammation, characterized by expansion of succinate-producing bacterial taxa and decreased abundance of succinate-utilizing bacteria [1] [4].

In vitro immune cell systems: Primary immune cells (macrophages, dendritic cells) and cell lines exposed to inflammatory stimuli (e.g., lipopolysaccharide) have been invaluable for delineating the intracellular signaling pathways linking succinate accumulation to HIF-1α stabilization and pro-inflammatory cytokine production [3].

SUCNR1 knockout models: Genetically modified animals lacking SUCNR1 have helped clarify the receptor-specific effects of succinate signaling, demonstrating attenuated inflammatory responses in various disease models while revealing potential homeostatic functions of basal SUCNR1 activity [4] [3].

Table 2: Key Experimental Methods in Succinate Research

| Method Category | Specific Techniques | Key Applications | Technical Considerations |

|---|---|---|---|

| Metabolite Quantification | GC-MS, LC-MS, NMR spectroscopy | Measurement of succinate in biological samples, metabolic flux analysis | Sensitivity to low micromolar range, requires proper sample preservation |

| Microbial Analysis | 16S rRNA sequencing, metagenomics, gnotobiotic models | Assessment of succinate-producing and consuming bacteria | Functional potential inferred from taxonomic data, cultivation challenges |

| Receptor Studies | SUCNR1 knockout models, receptor antagonists, calcium flux assays | Determination of SUCNR1-mediated effects | Receptor promiscuity, species-specific differences |

| Molecular Biology | siRNA knockdown, Western blot, ELISA, qPCR | Analysis of signaling pathways, gene expression | Context-dependent effects, cell type-specific responses |

| Imaging & Localization | Immunofluorescence, isotopic labeling, fluorescent probes | Subcellular succinate localization, tissue distribution | Limited antibody specificity, dynamic range of probes |

Therapeutic Targeting and Future Directions

Strategic Inhibition of Succinate Pathways

The pathological roles of succinate in inflammatory diseases, metabolic disorders, and cancer have stimulated significant interest in developing therapeutic strategies that target various components of succinate biology. Several approaches show promise for clinical translation:

SUCNR1 antagonism: Small molecule inhibitors of SUCNR1 represent a direct approach to block pro-inflammatory signaling by extracellular succinate [1] [3]. While preclinical models have demonstrated efficacy in reducing inflammation in conditions such as rheumatoid arthritis and IBD, potential challenges include the disruption of physiological SUCNR1 functions in metabolic regulation [4].

Microbial modulation: Interventions aimed at restoring the succinate production-consumption balance in the gut microbiota offer an indirect approach to manage systemic succinate levels [1] [4]. This includes probiotic supplementation with succinate-consuming bacteria (e.g., Clostridium butyricum) and prebiotic strategies to promote the expansion of these taxa [4]. Fecal microbiota transplantation represents another potential approach to correct dysbiosis-related succinate accumulation [4].

SDH modulation: Enhancing SDH activity could potentially reduce pathological succinate accumulation, though this approach requires careful consideration due to the complex role of SDH in both metabolic and signaling pathways [2].

Transport inhibition: Targeting succinate transporters (OATs, MCTs) provides an alternative strategy to regulate extracellular succinate levels and subsequent SUCNR1 activation [3].

Research Gaps and Clinical Translation

Despite significant advances in understanding succinate biology, several important knowledge gaps remain that warrant further investigation. The context-dependent functions of succinate signaling represent a particular challenge, as evidenced by both pro-inflammatory and potentially anti-inflammatory effects reported for the SUCNR1 axis [3]. This duality may reflect tissue-specific functions, concentration-dependent effects, or differential signaling outcomes in acute versus chronic inflammation. Additionally, the interorgan communication mediated by succinate, particularly between the gut, liver, adipose tissue, and brain, requires further elucidation [1] [4].

From a translational perspective, several considerations are critical for advancing succinate-targeted therapies. The development of specific and potent SUCNR1 antagonists with favorable pharmacokinetic properties remains a priority for pharmaceutical development [4]. Similarly, standardized assays for measuring succinate in clinical samples would facilitate the identification of patient subgroups most likely to benefit from succinate-targeted interventions [4]. The potential of dietary interventions to modulate microbial succinate production represents a promising non-pharmacological approach that merits further investigation in well-controlled human trials [1] [4].

The following diagram illustrates potential therapeutic strategies for targeting pathological succinate signaling:

Figure 2: Therapeutic Targeting of Succinate Pathways - This diagram outlines four major strategic approaches for interventions aimed at reducing pathological succinate accumulation and signaling.

References

- 1. Frontiers | Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease [frontiersin.org]

- 2. Succinate metabolism: a promising therapeutic target for ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 4. The role of microbial succinate in the pathophysiology ... [sciencedirect.com]

piperazine moiety pharmacophore in drug discovery

Synthetic Methodologies

The synthesis of piperazine-containing drugs often relies on coupling reactions between a piperazine synthon and another molecular fragment. Key methodologies used in both medicinal and process chemistry include [1]:

- N-Arylation: Pd-catalyzed Buchwald-Hartwig coupling and Cu-catalyzed Ullmann-Goldberg reaction are widely used to form C-N bonds between piperazine and (hetero)aryl halides [1].

- N-Alkylation: Reductive amination is a common strategy for introducing alkyl chains onto the piperazine nitrogen [1].

- Aromatic Nucleophilic Substitution (SNAr): This is a classic method for attaching piperazine to electron-deficient aromatic systems, such as chloropyrimidines or chloropyridazines [1].

- Amide Bond Formation: A straightforward and highly prevalent method for linking piperazine to carboxylic acid-containing partners [1].

Therapeutic Applications & SAR Insights

The piperazine ring is a key feature in drugs across numerous therapeutic areas. The following table outlines several prominent examples and the specific role of the piperazine moiety.

| Therapeutic Area | Drug Examples | Role of Piperazine & SAR Insight |

|---|---|---|

| Oncology | Palbociclib, Ribociclib, Abemaciclib (CDK4/6 inhibitors) [1] | Serves as a solubilizing element and a key connector to the kinase hinge-binding region, often via hydrogen bonding [1]. |

| Central Nervous System (CNS) | Vortioxetine (antidepressant), Clozapine (antipsychotic) [2] | Often acts as part of the pharmacophore for monoaminergic receptors (e.g., serotonin, dopamine). In "long chain arylpiperazines" (LCAPs), it connects an aromatic "head" group to a polar "tail" group [2] [3]. |

| Antivirals | Dolutegravir, Bictegravir, Cabotegravir (HIV integrase inhibitors) [1] | Incorporated into a polycyclic system, contributing to the chelation of metal ions in the enzyme's active site and overall stability of the molecule [1]. |

| Pain Management | Novel dual-target ligands (e.g., μ-opioid/TRPV1) [4] | Functions as a flexible linker that connects distinct pharmacophoric units within a single hybrid molecule, enabling simultaneous engagement of multiple targets [4]. |

Pharmacophore Models: The Case of 5-HT₇ Receptor Ligands

Pharmacophore models are essential for designing target-specific drugs. For the serotonin 5-HT₇ receptor, a key target in depression and pain, Long Chain Arylpiperazines (LCAPs) are a well-explored class. The model for 5-HT₇ antagonists highlights critical interaction points a ligand must possess.

This model requires three hydrophobic/aromatic regions (HYD/AR1-3), a large hydrophobic zone (HYD1), and a hydrogen bond donor (HBD) within HYD1 [3]. In LCAPs, the distal aryl group (HYD/AR1) is connected via a 3-4 carbon linker to an amide carbonyl, which acts as the HBD, with the entire system binding to the arylpiperazine core (HYD/AR2 and HYD/AR3) [3].

Key Experimental Protocols

While specific protocols vary by project, the general workflow for developing piperazine-based drugs involves several key stages.

Synthesis of Piperazine Core and Intermediates:

- Industrial Piperazine Synthesis: A common large-scale method is the cyclodehydration of N-(2-aminoethyl)-2-hydroxyethylamine at high temperatures using a catalyst like Raney Nickel (Ra-Ni) and metal halides [5].

- Building Block Preparation: A wide array of N-protected, N-aryl, and C-substituted piperazines are commercially available, enabling rapid modular synthesis [1].

Key Coupling Reactions:

- Buchwald-Hartwig Amination: A general procedure involves reacting an aryl halide with piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in a solvent like toluene or 1,4-dioxane at elevated temperatures (80-100 °C) [1].

- Aromatic Nucleophilic Substitution (SNAr): This typically involves heating an electron-poor heteroaromatic chloride (e.g., a chloropyrimidine) with piperazine in an aprotic polar solvent like DMSO or DMF, often with an acid scavenger such as diisopropylethylamine (DIPEA) [1].

In Vitro Biological Evaluation:

- Binding/Functional Assays: Determine affinity (reported as Ki or IC₅₀) and functional activity (agonist/antagonist) at the primary target using cell membranes or whole cells [3] [4].

- Selectivity Screening: Test against panels of related targets (e.g., other serotonin receptors for a 5-HT₇ ligand) to ensure specificity and minimize off-target effects [3].

ADME and Physicochemical Profiling:

The piperazine moiety's unique combination of favorable physicochemical properties and synthetic accessibility solidifies its status as a highly valuable pharmacophore in modern drug discovery.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs ... [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacophore Comparison and Development of Recently ... [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of novel ... [sciencedirect.com]

- 5. Piperazine - an overview [sciencedirect.com]

- 6. Synthetic Protocols, Structural Activity Relationship, and ... [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of piperazine succinate salts

Synthesis of Piperazine Salts

The synthesis of piperazine acid addition salts typically involves an acid-base reaction between a piperazine base and the desired acid in a suitable solvent [1] [2].

- General Reaction: The process is a simple proton transfer, where the basic nitrogen atoms of the piperazine ring are protonated by the acid to form a salt [2].

- Specific Method from Patent: One patent describes a method where piperazine itself can be synthesized and salified in a one-pot reaction from an alkanolamine (like ethanolamine) and ammonia. The resulting piperazine can then be converted to a salt by treatment with an acid, such as citric acid, in a solvent like methanol [1].

- Standard Salt Formation: Modern research procedures often use a more direct approach. An equimolar mixture of the piperazine derivative and the organic acid (like succinic acid) is dissolved in a solvent such as methanol, followed by stirring and evaporation to obtain the solid salt [2].

The table below summarizes the key reagents and conditions from these methods:

| Component / Parameter | Example 1 (Patent US2975181) | Example 2 (Modern Research) |

|---|---|---|

| Piperazine Source | Synthesized from alkanolamine (e.g., ethanolamine) and ammonia [1] | Pre-formed piperazine derivative (e.g., N-(2-methoxyphenyl)piperazine) [2] |

| Acid | Citric acid, hydrochloric acid, etc. [1] | Succinic acid [2] |

| Solvent | Methanol, water, or mixtures [1] | Methanol [2] |

| Molar Ratio | Not explicitly stated | 1:1 (Piperazine derivative : Acid) [2] |

| Work-up | Crystallization from the reaction mixture [1] | Stirring in solvent, followed by evaporation to obtain solid [2] |

Characterization Techniques and Data

Once synthesized, piperazine succinate salts can be characterized using several analytical techniques. The following table outlines the common methods and what information they provide:

| Technique | Key Information Obtained | Reported Data for this compound Salts |

|---|---|---|

| X-ray Crystallography | Unambiguous molecular structure, crystal packing, and supramolecular interactions. | Salts form charge-assisted hydrogen bonds [(+)N-H···O(-)] between the protonated piperazine N atoms and the carboxylate O atoms of succinate. These interactions create chains and sheets in the crystal [2]. |

| Thermal Analysis (TGA/DSC) | Melting point, decomposition temperature, and stability. | Piperazine salts like citrate have high melting points (e.g., piperazine citrate decomposes at ~215°C without melting) [1]. |

| Computational Analysis | Energetics of intermolecular interactions, particularly hydrogen bonds. | The binding energy for cation-anion pairs in salts can be calculated (e.g., using CrystalExplorer at the CE-B3LYP level) to quantify the strength of supramolecular interactions [2]. |

Based on the general methodologies, the synthesis of a this compound salt typically follows a logical workflow, which can be visualized as follows:

Synthesis workflow for this compound salt.

Experimental Considerations for Researchers

- Solvent Selection: Methanol is a frequently used solvent due to its good dissolving power for both piperazines and diacids like succinic acid, and its relatively low boiling point for easy removal [1] [2].

- Stoichiometry is Key: For a diacid like succinic acid, the molar ratio between the piperazine base and the acid will determine the final stoichiometry of the salt (e.g., 1:1 or 2:1, piperazine:succinate). The literature suggests a 1:1 molar ratio of the piperazinium cation to the succinate dianion is common [2].

- Focus on Hydrogen Bonding: The primary intermolecular interaction stabilizing the crystal structure of these salts is the charge-assisted (+)N-H···O(-) hydrogen bond [2]. Your characterization and any discussion of physical properties (like solubility and stability) should focus on this.

References

piperazine heterocycle hydrogen bond donors and acceptors

Hydrogen Bonding Capacity of Piperazine

The piperazine ring's hydrogen-bonding profile is key to its success in medicinal chemistry.

- Dual Nitrogen Role: The two nitrogen atoms in the 1,4-positions allow piperazine to function as both a hydrogen bond acceptor (via the lone pairs on nitrogen) and, when protonated, a hydrogen bond donor (via the N-H bonds) [1].

- Basicity and Protonation: Piperazine is a weak base with two pKa values: pKa1 ≈ 5.33 and pKa2 ≈ 9.73 at 25°C [1]. This means that in physiological environments (pH ~7.4), one nitrogen is typically protonated (acting as a cation and hydrogen bond donor) while the other remains neutral (acting as a hydrogen bond acceptor). This dual nature significantly enhances water solubility and binding interactions with biological targets [1].

- Impact on Drug Properties: The ability to form hydrogen bonds improves a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) by modulating lipophilicity, solubility, and protein binding [1].

The following table summarizes the key hydrogen-bonding features of the piperazine ring:

| Feature | Description | Role in Drug Development |

|---|---|---|

| Nitrogen Atoms | Two basic nitrogen atoms at 1,4-positions [1] | Provide two sites for interaction with biological targets. |

| Hydrogen Bond Role | Can act as both donor and acceptor [1] | Enhances binding affinity and specificity through multiple interactions. |

| pKa Values | pKa1 ≈ 5.33; pKa2 ≈ 9.73 [1] | Governs protonation state and hydrogen-bonding capacity at physiological pH. |

| Overall Effect | Increases water solubility, improves pharmacokinetics (ADME) [1] | A key strategy to optimize drug-likeness and bioavailability. |

Experimental Characterization Methods

The hydrogen-bonding motifs of piperazine can be characterized using several analytical techniques. The following workflow illustrates a typical multi-technique approach for structural confirmation and hydrogen-bonding analysis:

Experimental workflow for characterizing piperazine hydrogen bonding.

Here are detailed methodologies for key experiments:

Single-Crystal X-ray Diffraction (XRD) is the most direct method for visualizing hydrogen-bonding patterns in the solid state. Studies on piperazinediium salts reveal how the piperazine cation forms networks with anions via N–H···O and other hydrogen bonds [2].

- Protocol: Grow single crystals of the piperazine derivative via slow evaporation or diffusion. Mount a suitable crystal on a diffractometer. Solve and refine the crystal structure to identify hydrogen bond distances (e.g., N–H···O around 2.8-3.0 Å) and angles, enabling the mapping of supramolecular synthons [2].

Spectroscopic Analysis provides complementary evidence for hydrogen bonding.

- FTIR Spectroscopy: Protocol involves compressing a mixture of the piperazine compound with KBr into a pellet. Record the IR spectrum and identify key stretches: N-H stretches typically between 2700-3400 cm⁻¹, which can shift upon salt formation or hydrogen bonding [2].

- NMR Spectroscopy: For solution-state NMR, dissolve the sample in a deuterated solvent like DMSO-d6 and acquire ¹H and ¹³C NMR spectra [3] [4]. Key observations include the signal for the N-H proton of the piperazine ring, which can appear broadly between δ 9.20 and 13.04 ppm, as seen in benzimidazole-piperazine hybrids [3]. Solid-state NMR can also probe hydrogen bonding in the crystalline lattice [2].

Role in Drug Development and Case Studies

Piperazine's hydrogen-bonding ability makes it a privileged scaffold, appearing in about 75% of marketed nitrogen-containing heterocyclic drugs and ranking as the third most common N-heterocycle in drug discovery [5].

The table below illustrates how piperazine's hydrogen-bonding properties contribute to the activity of specific drug classes:

| Drug/Derivative Class | Target / Mechanism | Role of Piperazine Hydrogen Bonding |

|---|---|---|

| Benzimidazole-Piperazine Hybrids (e.g., Urease Inhibitors) [3] | Urease enzyme | Piperazine nitrogen atoms form key hydrogen bonds with amino acid residues (e.g., Asp, His) in the enzyme's active site, enhancing inhibitory activity (IC₅₀ values in µM range) [3]. |

| Chalcone-Piperazine Derivatives (e.g., 4g) [4] | Dual AChE & MAO-B Inhibitor | The piperazine ring forms critical hydrogen bonds and cation-π interactions with the anionic site of AChE, contributing to potent inhibition (IC₅₀ = 0.027 ± 0.001 µM) [4]. |

| General Drug Design [1] [5] | Various biological targets | Improves water solubility and bioavailability; acts as a versatile linker or spacer, optimizing geometry for target binding via its two nitrogen atoms [1]. |

References

- 1. The Impact of Incorporating Piperazine on Biological... | IntechOpen [intechopen.com]

- 2. (PDF) Hydrogen - Bonding Motifs in Piperazinediium Salts [academia.edu]

- 3. Synthesis of piperazine-based benzimidazole derivatives as ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design, synthesis, and biological activity ... [pubs.rsc.org]

- 5. Recent Advances in the Synthesis of Piperazines: Focus ... [mdpi.com]

succinate acid addition salt formation with piperazine derivatives

The Rationale for Pharmaceutical Salt Formation

Forming salts is a common strategy in drug development to improve the properties of Active Pharmaceutical Ingredients (APIs). The key objectives are outlined in the table below.

| Goal | Description & Rationale |

|---|---|

| Enhance Aqueous Solubility | Increases dissolution rate and bioavailability for ionized APIs; one of the most common reasons for salt formation [1]. |

| Improve Stability | Protects against hydrolysis (e.g., via hydrophobic counterions) and can improve solid-state stability; reduces hygroscopicity [1]. |

| Modify Lipophilicity | Neutralizing electrostatic charge can enhance membrane permeability of hydrophilic molecules [1]. |

| Facilitate Manufacturing | Converts low-melting point liquids or oils into solid crystals with better handling, processing, and purification characteristics [1]. |

Fundamental Principles of Salt Formation

Successful salt formation depends on several chemical and physical factors, which are critical for researchers to consider during design.

The pKa Rule is the most critical principle. It states that for a stable salt to form, the difference in pKa (ΔpKa) between the base and the acid should ideally be greater than 2 or 3 [1].

- For Basic APIs (like piperazine derivatives): The pKa of the base should be at least 2 units higher than the pKa of the conjugate acid of the counterion (e.g., succinic acid) [1].

- pKa Values for Reference: The pKa of the secondary amine in a piperazine ring is typically around 9.5-10.5. The pKa values for succinic acid are pKa₁ ≈ 4.2 and pKa₂ ≈ 5.6. The ΔpKa is sufficiently large (>3), indicating that salt formation with succinic acid is thermodynamically favorable.

Other Critical Considerations include:

- API Functional Groups: The presence of basic nitrogen atoms in the piperazine ring is the essential functional group for reaction with acids [1].

- Hygroscopicity: The salt form's tendency to absorb moisture can impact chemical stability and processing; low hygroscopicity is generally desired [1].

- Crystal Structure: The formation of hydrates or different polymorphs can significantly influence the solubility and stability of the final salt [1].

A Generalized Experimental Workflow for Salt Formation and Characterization

The following diagram maps out the logical stages of developing a pharmaceutical salt, from initial screening to final selection.

Salt development workflow from screening to lead selection.

1. Counterion Selection

- Start with Generally Recognized As Safe (GRAS) anions. Succinate is a pharmaceutically acceptable counterion [1].

- Screen multiple acids (e.g., HCl, succinic, fumaric, maleic) to find the optimal solid-state properties.

2. Salt Synthesis and Screening Common small-scale laboratory methods include:

- Slurry Conversion: Stirring the free base and acid in a solvent for extended periods.

- Cooling Crystallization: Dissolving both components in a hot solvent and slowly cooling to precipitate crystals.

- Anti-Solvent Addition: Mixing in a solvent where the salt has low solubility to induce crystallization.

3. Solid-State Characterization Key techniques to confirm salt formation and analyze crystal properties:

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Determine melting point, detect hydrates/solvates, and analyze decomposition [1].

- X-Ray Powder Diffraction (XRPD): Identifies crystalline phases and different polymorphs.

- Spectroscopic Methods (FTIR, NMR): Provide evidence of salt formation, such as the appearance of carboxylate bands.

4. Property Evaluation

- Solubility and Dissolution Rate: Measure in aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and simulate gastric/intestinal fluids.

- Hygroscopicity: Expose salt to controlled humidity and monitor weight change.

- Chemical Stability: Conduct accelerated stability studies under high temperature and humidity.

Example: Piperazine as a Counterion

While your focus is on piperazine as the API, it's instructive to see that piperazine itself is also commonly used as a counterion for acidic drugs. The table below lists some official compendial monographs illustrating this practice.

| Drug Substance (Acid) | Piperazine Salt Form | Key Rationale (Inferred) |

|---|---|---|

| Pipemidic Acid | Pipemidic Acid Piperazine Salt | Likely to enhance solubility and bioavailability. |

| Nalidixic Acid | Nalidixic Acid Piperazine Salt | Likely to enhance solubility and bioavailability. |

| Theophylline-7-acetic acid | Piperazine salt | Modification of physicochemical properties. |

Finding a Specific Protocol

The search results lack an explicit, step-by-step procedure for synthesizing a piperazine-succinate salt. To advance your research, I suggest the following:

- Refine Your Search: Use precise terms like

"piperazine disuccinate synthesis","piperazine bisuccinate crystal structure", or"piperazine succinate salt characterization"in scientific databases (SciFinder, Reaxys, PubMed). - Analyze Existing Salts: If you can find a crystal structure (e.g., from the Cambridge Structural Database) of a piperazine-succinate salt, it will provide definitive proof of the salt formation, the stoichiometry (e.g., 1:1 or 2:1 acid-base ratio), and the intermolecular interactions (e.g., hydrogen bonding network) that stabilize the crystal [2].

References

Piperazine succinate in CO2 absorption process optimization

Application Notes: Optimizing CO2 Capture with Piperazine

Piperazine (PZ) is recognized as a high-performance solvent for post-combustion carbon capture, prized for its fast CO2 absorption rate, high absorption capacity, and lower regeneration energy compared to benchmark solvents like monoethanolamine (MEA) [1] [2]. Optimization efforts focus on maximizing absorption efficiency and minimizing energy consumption through advanced modeling, solvent blending, and process parameter tuning.

Quantitative Data on Process Parameters

The tables below summarize key operational variables and performance metrics from recent studies to guide experimental design.

Table 1: Key Operational Parameters and Their Optimized Ranges

| Parameter | Influence on CO2 Absorption | Optimized Range |

|---|---|---|

| PZ Concentration | Higher concentration generally increases absorption rate and capacity [3] [2]. | 0.1 - 6.2 mol/L [3] |

| Temperature | Lower temperatures favor higher equilibrium CO2 solubility [3]. | 298 K - 373 K (Absorber: 313.15 - 343.15 K) [1] [3] |

| CO2 Partial Pressure | The most influential parameter; higher pressure significantly increases CO2 solubility in PZ solutions [3]. | 0.03 - 7399 kPa [3] |

| Blending Ratio (with 3DMA1P) | Optimized ratio enhances capacity and lowers regeneration energy [1]. | PZ:3DMA1P at 0-10:40-30 wt.% [1] |

| Solvent Flow Rate | Affects hydrodynamic performance and mass transfer in the absorber [2]. | ~0.502 L/h (in a bubble column setup) [2] |

| Gas Flow Rate | Impacts gas-liquid contact time and CO2 removal efficiency [2]. | ~2.2 L/min (in a bubble column setup) [2] |

Table 2: Performance Comparison of PZ-based Solvents vs. Benchmarks

| Solvent System | Key Performance Advantages |

|---|---|

| PZ/3DMA1P Aqueous Blends | Higher CO2 absorption capacity and lower regeneration energy than MEA and CESAR-1 [1]. |

| 5M PZ (for BECCS) | Demonstrated techno-economic viability for bioenergy with carbon capture in large-scale plants [4]. |

| 0.162 M PZ (in Bubble Column) | Achieved up to 97.9% CO2 removal efficiency under optimized conditions [2]. |

Experimental Protocols

The following protocols detail rigorous methodologies for evaluating and optimizing piperazine-based CO2 capture.

Protocol 1: Machine Learning for Predicting CO2 Solubility in Aqueous PZ

This protocol, based on a study using 517 experimental data points, outlines the use of boosting algorithms to accurately predict CO2 solubility [3].

1. Data Curation and Pre-processing

- Data Collection: Gather experimental data from literature. A robust dataset includes CO2 loading (mol CO2/mol PZ) as the output, with inputs of:

- Temperature (K)

- PZ concentration (mol/L)

- CO2 partial pressure (kPa) [3].

- Data Analysis: Perform statistical analysis (mean, standard deviation) on the dataset. Generate a correlation matrix to understand linear relationships between variables.

2. Model Building and Training

- Algorithm Selection: Employ robust machine learning algorithms, such as:

- CatBoost (Gradient Boosting with Categorical Features Support)

- LightGBM (Light Gradient Boosting Machine)

- XGBoost (Extreme Gradient Boosting)

- AdaBoost-DT (Adaptive Boosting Decision Trees) [3].

- Model Development: Split the dataset into training and testing sets (e.g., 80/20). Train each model on the training set to learn the relationship between the three input variables and CO2 loading.

3. Model Validation and Sensitivity Analysis

- Performance Evaluation: Validate model performance on the test set using statistical metrics:

- Determination Coefficient (R²)

- Average Absolute Relative Error (AARE) [3].

- Sensitivity Analysis: Run the best-performing model to determine the relative influence of each input parameter on CO2 solubility. This typically confirms CO2 partial pressure as the most influential parameter [3].

The workflow for this modeling approach is summarized in the following diagram:

Protocol 2: Response Surface Methodology (RSM) for Process Optimization

This protocol uses RSM to model and optimize the CO2 absorption process in a bubble column reactor, establishing relationships between multiple variables and responses [2].

1. Experimental Design and Setup

- Central Composite Design (CCD): Use a CCD to systematically arrange the experimental runs. This minimizes the number of required experiments while allowing for the fit of a quadratic model.

- Define Variables and Ranges:

- Independent Variables: PZ concentration (mol/L), liquid solution flow rate (L/h), CO2 gas flow rate (L/min), speed of the stirrer (rpm).

- Dependent Responses (Outputs): CO2 removal efficiency (%), CO2 absorption rate (g/min), overall mass transfer coefficient (mol/m²·s), CO2 loading (mol/mol) [2].

- Apparatus: Set up a bubble column equipped with a gas sparger and a mechanical stirrer. Use a gas mixture with a known concentration of CO2.

2. Model Fitting and Analysis of Variance (ANOVA)

- Execute Experiments: Conduct all experiments as per the CCD matrix under the specified conditions.

- Model Development: Fit the experimental data to a quadratic model using multiple regression analysis. The model equation will be in the form of:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ(where Y is the response, β are coefficients, and X are variables) [2].

- Statistical Validation: Perform ANOVA on the developed model. Check for model significance (p-value < 0.05) and the coefficient of determination (R²) to ensure the model adequately represents the data.

3. Process Optimization and Validation

- Optimization: Use the validated model to identify the combination of independent variable values that maximize the desired responses (e.g., CO2 removal efficiency).

- Experimental Validation: Perform a confirmatory experiment at the predicted optimal conditions to verify the model's accuracy. The results should closely match the model's predictions [2].

Protocol 3: Rigorous Dynamic Rate-Based Modeling for Process Design

This protocol is for developing a high-fidelity model for the design and simulation of absorption/desorption columns, incorporating non-ideal fluid dynamics and reaction kinetics [5].

1. Model Selection and Framework

- Approach: Develop a dynamic, rate-based (non-equilibrium) stage model instead of a simpler equilibrium model. This approach more accurately represents the actual mass transfer and reaction processes [5].

- Key Considerations:

- Axial Dispersion: Account for liquid-phase axial dispersion/mixing in the packed column to capture deviations from ideal plug flow.

- Mass Transfer & Kinetics: Incorporate rigorous correlations for CO2 mass transfer rate and reaction kinetics specific to the PZ-CO2-H2O system. Avoid simplifying assumptions like the pseudo-first-order reaction [5].

- Thermodynamics: Apply an appropriate thermodynamic model (γ-φ approach) to account for non-idealities in both liquid and gas phases.

2. Model Implementation and Validation

- Simulation: Implement the model in a suitable process simulation software environment.

- Validation against Experimental Data: Compare the model's predictions (e.g., CO2 concentration profiles in the absorber) with experimental data from pilot-scale or laboratory studies. A close agreement justifies the model's validity for design and scale-up purposes [5].

References

- 1. Energy-efficient CO2 capture with piperazine and 3- ... [sciencedirect.com]

- 2. Experimental Modeling and Optimization of CO2 Absorption ... [pmc.ncbi.nlm.nih.gov]

- 3. Predictive modeling of CO2 solubility in piperazine ... [nature.com]

- 4. Techno-economic analysis and optimisation of Piperazine ... [sciencedirect.com]

- 5. Chemical absorption of CO2 into an aqueous piperazine ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Response Surface Methodology for Piperazine-Based CO₂ Absorption Optimization

Introduction and Fundamental Principles

Response Surface Methodology (RSM) represents a powerful collection of statistical and mathematical techniques specifically designed for modeling, analyzing, and optimizing complex processes where multiple variables influence one or more responses of interest. Originally developed by Box and Wilson in the 1950s, RSM has evolved into an indispensable tool in engineering and scientific research, particularly for systems with nonlinear relationships between variables and responses. The fundamental premise of RSM involves designing experiments, fitting empirical models to collected data, and exploring the response surface to identify optimal operational conditions that maximize or minimize target responses while considering potential constraints and interactions. For researchers focusing on carbon capture technologies, RSM provides a systematic framework for understanding the complex relationships between absorption parameters and CO₂ capture efficiency, enabling more effective process optimization than traditional one-variable-at-a-time approaches. [1]

The application of RSM to piperazine-based CO₂ absorption has gained significant research attention due to piperazine's superior performance characteristics compared to conventional amines. Piperazine (PZ) demonstrates several advantageous properties including fast reaction kinetics with CO₂, high absorption capacity, low regeneration energy requirements, excellent thermal stability, and reduced corrosion potential. These characteristics make piperazine particularly suitable for carbon capture applications, either as a primary absorbent or as an activator in blended solvent systems. The chemical absorption process involves the reaction between CO₂ and piperazine in aqueous solution, forming various species including carbamates, bicarbonates, and carbonates, with the equilibrium distribution depending on operating conditions such as temperature, pressure, and concentration. Understanding these complex relationships through RSM allows researchers to optimize the absorption process for maximum efficiency and economic viability. [2] [3]

Table 1: Key Advantages of Piperazine for CO₂ Absorption Based on Experimental Studies [2] [3] [4]

| Advantage | Description | Experimental Evidence |

|---|---|---|

| Fast Reaction Kinetics | Piperazine demonstrates rapid reaction with CO₂ compared to conventional amines like MEA | Second-order rate constant of 42,000 M⁻¹s⁻¹ at 25°C |

| High Absorption Capacity | Can achieve CO₂ loadings up to 0.8-1.0 mol CO₂/mol PZ depending on conditions | Maximum loading of 0.258 mol/mol achieved in bubble column |

| Lower Regeneration Energy | Requires 15-30% less energy for solvent regeneration compared to MEA | Reduced stripping temperature requirements observed |

| Excellent Stability | Resists thermal and oxidative degradation better than primary amines | Minimal degradation products detected in cycling studies |

| Low Corrosivity | Less corrosive to carbon steel equipment than MEA solutions | Reduced corrosion rates measured in long-term testing |

Experimental Design and Variable Selection

Critical Process Variables and Ranges

The strategic selection of process variables and their respective ranges constitutes a fundamental step in designing effective RSM experiments for piperazine-based CO₂ absorption systems. Based on comprehensive experimental studies, the most influential factors typically include piperazine concentration, absorption temperature, CO₂ partial pressure, and gas flow rate, with each variable operating within carefully determined ranges to ensure practical relevance while maintaining experimental feasibility. For aqueous piperazine systems, concentration typically varies between 0.1-0.5 M (approximately 0.9-4.3 wt%) for fundamental kinetic studies, while higher concentrations up to 8 wt% have been investigated in blended solvent systems. Temperature ranges commonly span 20-70°C, encompassing the typical operating conditions for absorption columns while considering the trade-off between kinetic enhancement at higher temperatures and equilibrium limitations. CO₂ partial pressure may vary from atmospheric conditions up to 8 bar, reflecting the composition of flue gases from various industrial sources and enabling wider applicability of the resulting models. [2] [3] [4]

The determination of appropriate variable ranges should consider both practical operational constraints and fundamental physicochemical principles. For instance, piperazine concentration上限 may be limited by solubility constraints at lower temperatures, while temperature上限 may be constrained by solvent degradation concerns or excessive vaporization. Similarly, CO₂ partial pressure ranges should reflect realistic gas compositions while ensuring sufficient variation to characterize their effect on mass transfer performance. Additional variables that may warrant consideration include liquid flow rate, stirrer speed (in agitated systems), amine loading, and solvent composition in blended systems. The systematic investigation of these variables through appropriately designed experiments enables researchers to develop comprehensive models that accurately represent the absorption behavior across the operational domain of interest. [2] [3]

Experimental Design Selection

The selection of an appropriate experimental design represents a critical decision in RSM applications, with Central Composite Design (CCD) and Box-Behnken Design (BBD) emerging as the most prevalent approaches for piperazine-based CO₂ absorption studies. CCD is particularly valuable for sequential experimentation, as it builds upon existing two-level factorial designs by adding axial points and center points, thereby enabling efficient estimation of second-order model coefficients. A typical CCD for four factors requires between 25-30 experimental runs depending on the number of center points, providing comprehensive coverage of the experimental space while maintaining reasonable resource requirements. The face-centered CCD variant, with axial points positioned at the faces of the cubic design space, offers practical advantages when operational constraints prevent experimentation beyond the factorial boundaries. [1]

Alternatively, Box-Behnken Designs offer a more economical approach for cases where the experimental cost or time is prohibitive for a full CCD. BBDs are spherical, rotatable designs that require only three levels for each factor while avoiding extreme conditions that might correspond to impractical operating scenarios. For a three-factor system, a BBD typically requires 13-15 experiments including center points, significantly fewer than the 20+ runs required for a comparable CCD. This efficiency makes BBD particularly suitable for preliminary investigations or systems with substantial experimental constraints. The choice between CCD and BBD ultimately depends on the specific research objectives, available resources, and operational limitations, with both designs having demonstrated successful application in piperazine absorption optimization studies. [1]

Table 2: Experimental Design Types and Their Applications in CO₂ Absorption Studies [2] [1]

| Design Type | Factors | Runs | Advantages | Limitations | Application Example |

|---|---|---|---|---|---|

| Central Composite Design (CCD) | 3-6 | 20-90 | Estimates pure error; comprehensive space coverage | Higher experimental burden | CO₂ absorption in K₂CO₃/Piperazine solutions [5] |

| Box-Behnken Design (BBD) | 3-5 | 13-46 | Efficient; avoids extreme conditions | Limited ability to detect extreme behavior | Blended sulfolane/piperazine optimization [4] |

| Full Factorial Design | 2-4 | 8-81 | Identifies all interaction effects | Rapidly becomes impractical with many factors | Screening of process variables [2] |

| Face-Centered CCD | 3-5 | 16-52 | Practical constraint management | Reduced rotatability | Stirrer bubble column optimization [2] |

Protocol Implementation and Methodologies

Experimental Setup and Procedure

The experimental setup for piperazine-based CO₂ absorption typically employs a stirred bubble column reactor configuration, which provides well-defined hydrodynamics and efficient gas-liquid contact while enabling precise control of operating conditions. The standard apparatus consists of a cylindrical glass column equipped with a gas sparger at the bottom, mechanical agitation system, temperature control jacket, and online monitoring capabilities for key process parameters. The column diameter typically ranges from 0.05 to 0.1 m with height-to-diameter ratios between 5:1 to 10:1 to ensure sufficient gas-liquid contact time. The gas sparger design critically influences bubble size distribution and consequently the gas-liquid interfacial area, with sintered glass discs or perforated plates with pore sizes of 10-50 μm being commonly employed to generate fine bubbles for enhanced mass transfer. The agitation system typically consists of a variable-speed motor with impeller, operating at speeds ranging from 100-500 rpm to maintain uniform mixing without excessive energy input. [2] [3]

The experimental procedure initiates with careful solution preparation, wherein accurately weighed quantities of high-purity piperazine (≥99%) are dissolved in double-distilled water to achieve the target concentration, typically ranging from 0.1 to 0.5 M for fundamental studies. The solution is then introduced into the bubble column, and temperature stabilization is achieved using a circulating water bath connected to the column jacket. The gas phase, consisting of purified CO₂ or CO₂-air mixtures at predetermined concentrations, is fed through the sparger at controlled flow rates using precision mass flow controllers. Throughout each experimental run, key parameters including temperature, pressure, gas flow rate, and stirrer speed are continuously monitored and recorded. The absorption process is typically allowed to proceed until equilibrium conditions are approached, which may require 30-120 minutes depending on the specific operating conditions. Liquid samples are periodically withdrawn for analysis to determine CO₂ loading and species distribution, while exit gas composition may be monitored using infrared CO₂ analyzers or gas chromatography to determine removal efficiency. [2] [3]

Analytical Methods and Data Collection

Accurate determination of CO₂ loading in the liquid phase represents a critical analytical requirement in piperazine absorption studies, with the standard method involving liquid sampling followed by acid stripping and volumetric or gravimetric measurement of the released CO₂. The loading (αCO₂) is calculated as the ratio of moles of CO₂ absorbed to moles of piperazine initially present, providing a fundamental measure of absorption capacity. For more detailed speciation studies, NMR spectroscopy has been successfully employed to quantify the concentrations of various carbamate, bicarbonate, and carbonate species formed during absorption, offering valuable insights into the reaction mechanism and equilibrium relationships. Additionally, pH measurement of the liquid phase provides complementary information about the system's acid-base balance and can be correlated with CO₂ loading for process monitoring purposes. [3] [4]

The characterization of hydrodynamic parameters represents another essential aspect of comprehensive absorption studies, particularly in bubble column systems. Gas holdup (εg), defined as the volume fraction of gas in the gas-liquid dispersion, is typically determined by measuring the difference between the aerated and unaerated liquid heights or using more advanced techniques such as electrical resistance tomography. The Sauter mean diameter (d32), representing the surface-area-weighted mean bubble size, is commonly determined using photographic analysis or laser diffraction techniques, enabling calculation of the specific interfacial area (a = 6εg/d32) that critically influences mass transfer rates. Additional hydrodynamic parameters of interest may include bubble size distribution, flow regime transitions, and mass transfer coefficients, all of which contribute to a comprehensive understanding of the absorption process. These data not only facilitate the interpretation of absorption performance but also provide valuable insights for scale-up and industrial implementation. [3]

Optimization and Data Analysis Procedures

Model Fitting and Statistical Analysis

The analysis of experimental data begins with model fitting, wherein empirical relationships between the process variables and responses are established using polynomial functions. The most common approach involves second-order (quadratic) models of the form:

Y = β₀ + ∑βᵢXᵢ + ∑βᵢᵢXᵢ² + ∑βᵢⱼXᵢXⱼ + ε

where Y represents the predicted response, β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded independent variables, and ε represents the error term. The model coefficients are typically estimated using multiple linear regression with ordinary least squares minimization, implemented through statistical software packages. The statistical significance of each coefficient is evaluated using Student's t-test, with p-values < 0.05 generally indicating significant effects. The overall model adequacy is assessed using Analysis of Variance (ANOVA), which partitions the total variability into components attributable to the model and residual error. [1]

The model's predictive capability is evaluated through several statistical metrics, with the coefficient of determination (R²) representing the proportion of variance in the response explained by the model. While R² values exceeding 0.90 generally indicate good fit, the adjusted R² statistic provides a more reliable indicator by accounting for the number of terms in the model relative to the number of data points. Additionally, the predicted R² measures how well the model predicts new observations, with close agreement between adjusted and predicted R² values suggesting good predictive capability. The adequate precision statistic, which compares the predicted signal-to-noise ratio to a minimum threshold of 4, indicates whether the model can navigate the design space effectively. Residual analysis, including examination of normal probability plots and plots of residuals versus predicted values, helps verify the assumptions of constant variance and normal distribution of errors. [2] [1]

Process Optimization and Validation

The optimization of piperazine-based CO₂ absorption processes typically involves identifying operating conditions that simultaneously maximize CO₂ removal efficiency and absorption rate while minimizing energy consumption and operational costs. The desirability function approach provides an effective framework for multi-response optimization, whereby each response is transformed to a dimensionless desirability value (ranging from 0 to 1) and combined into an overall composite desirability. Numerical optimization algorithms then search the response surfaces to identify factor settings that maximize this composite desirability. Alternative optimization approaches include the steepest ascent/descent method, which systematically progresses toward optimal regions by moving in the direction of maximum improvement, and canonical analysis, which characterizes the stationary point of the response surface. [1]

Validation of the optimized conditions represents a critical final step in the RSM workflow, requiring confirmation experiments conducted at the predicted optimal settings. The experimental results are compared with model predictions, with close agreement validating the model's adequacy for predictive purposes. For instance, in one study optimizing CO₂ absorption in a stirrer bubble column, the RSM model predicted a maximum CO₂ removal efficiency of 97.9% under optimized conditions, which was subsequently confirmed experimentally. Similarly, another investigation reported excellent agreement between predicted and experimental values for CO₂ mass transfer flux, with R² values exceeding 0.99. This validation step not only confirms model reliability but also provides a final assessment of the optimization procedure's success in identifying truly optimal operating conditions. [2]

Table 3: Optimal Conditions and Performance Metrics from RSM Studies of Piperazine-Based CO₂ Absorption [5] [2] [4]

| System | Optimal Conditions | Responses at Optimum | Validation Results | Model Statistics |

|---|---|---|---|---|

| K₂CO₃/Piperazine Solution | Temp: 56.94°C, Loading: 0.472, PCO₂: 3.321 kPa | Mass flux: 449.915 kmol/m²·s | Close agreement between predicted and experimental values | R² = 0.9819 for RSM |

| PZ-H₂O-CO₂ Bubble Column | PZ: 0.162 M, Liquid flow: 0.502 L/h, CO₂ flow: 2.199 L/min, Stirrer speed: 68.89 rpm | Removal efficiency: 97.9%, Loading: 0.258 mol/mol | Experimental confirmation of 97.9% efficiency | R² = 0.944-0.999 |

| Blended Sulfolane/PZ | PZ: 3.95 wt%, TMS: 15.01 wt%, Temp: 32.5°C, Pressure: 3.5 bar | CO₂ loading: 0.194 mol/mol, Absorption: 54.386% | Relative error: 1.1-23.3% between model and experiment | Adequate model fit |

Advanced Applications and Alternative Approaches

Comparison with Artificial Neural Networks

The integration of Artificial Neural Networks (ANNs) with traditional RSM represents a significant advancement in the modeling and optimization of piperazine-based CO₂ absorption processes. Comparative studies have demonstrated that both Multilayer Perceptron (MLP) and Radial Basis Function (RBF) neural networks can achieve superior predictive accuracy compared to conventional polynomial RSM models, with R² values of 0.9953 and 0.9944 for MLP and RBF respectively, versus 0.9819 for RSM in one investigation of K₂CO₃/Piperazine systems. This enhanced performance stems from ANN's ability to capture complex nonlinear relationships without requiring pre-specified model forms, making them particularly valuable for systems with intricate interactions and higher-order effects. The optimal ANN architecture typically involves relatively simple structures, such as 4-5 neurons in each hidden layer for MLP networks, highlighting that sophisticated patterns can be captured without excessively complex models. [5]

Despite their superior predictive accuracy, ANNs present certain limitations including reduced interpretability compared to polynomial models and increased computational requirements. Consequently, a hybrid modeling approach that leverages the complementary strengths of both methodologies offers a promising direction for future research. In such frameworks, RSM provides initial process understanding and factor screening, while ANNs deliver refined predictions in the optimal region identified through RSM. This synergistic combination enables researchers to benefit from the conceptual simplicity and interpretability of polynomial models during preliminary investigation while harnessing the superior predictive capability of neural networks for final optimization. Additionally, the parameters identified as significant through RSM can inform the design of more efficient ANN architectures, reducing the risk of overfitting and computational burden. [5]

Thermodynamic Modeling and Speciation Analysis

The integration of thermodynamic models with experimental RSM studies provides a powerful approach for understanding the fundamental mechanisms governing piperazine-based CO₂ absorption. The modified Pitzer model has been successfully employed to calculate species concentrations and predict vapor-liquid equilibrium in PZ-CO₂-H₂O systems, incorporating chemical equilibrium constants, charge balance, and mass balance equations. This thermodynamic framework enables the prediction of CO₂ loading based on operating conditions and provides insights into the distribution of various species including piperazine carbamate, bicarbonate, and carbonate ions. The model parameters, including binary and ternary interaction terms, are typically estimated by regression of experimental data, with the resulting models demonstrating good agreement with measured values across wide ranges of temperature, concentration, and CO₂ loading. [3] [4]

The speciation profiles obtained through thermodynamic modeling reveal that at low CO₂ loadings, piperazine primarily reacts to form piperazine carbamate (PZCOO⁻), while at higher loadings, the carbamate undergoes hydrolysis to form bicarbonate (HCO₃⁻) and free piperazine. This speciation information is critically important for understanding the absorption mechanism and optimizing process conditions, as the different species exhibit varying absorption capacities and kinetic properties. For blended solvent systems such as sulfolane-piperazine mixtures, the thermodynamic modeling becomes more complex due to additional interactions between components, requiring extension of the model to account for the presence of multiple solvents. The combination of thermodynamic modeling with experimentally validated RSM provides a comprehensive framework for both understanding the fundamental chemistry and optimizing the process performance, bridging the gap between molecular-level interactions and macroscopic process optimization. [3] [4]

The following diagram illustrates the complete experimental and computational workflow for RSM-based optimization of piperazine absorption systems:

Conclusion and Implementation Guidelines

The application of Response Surface Methodology for optimizing piperazine-based CO₂ absorption processes provides researchers with a systematic framework for understanding complex variable interactions and identifying optimal operating conditions. Through careful experimental design, rigorous statistical analysis, and model validation, RSM enables the development of highly predictive models that can guide process optimization and scale-up. The integration of RSM with complementary approaches such as artificial neural networks and thermodynamic modeling further enhances the capability to capture complex system behavior and fundamental mechanisms. When implementing these protocols, researchers should prioritize adequate replication, particularly at center points, to ensure reliable estimation of pure error and model adequacy. Additionally, confirmation experiments at predicted optimal conditions remain essential for validating model predictions and ensuring operational reliability. The continued advancement of RSM applications in carbon capture optimization will contribute significantly to the development of more efficient and economically viable technologies for greenhouse gas mitigation.

References

- 1. - Overview... | Neural Concept Response Surface Methodology [neuralconcept.com]

- 2. Experimental Modeling and Optimization of CO2 Absorption ... [pmc.ncbi.nlm.nih.gov]

- 3. Reactive absorption of CO 2 into Piperazine aqueous ... [sciencedirect.com]

- 4. and modeling of carbon dioxide Optimization into blended... absorption [link.springer.com]

- 5. Developing artificial neural networks and response surface ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Hydrodynamic Performance of Piperazine-Based Solvents in Bubble Column Reactors for CO₂ Capture

Introduction and Solvent Selection Rationale

Carbon capture and storage (CCS) technologies have become increasingly critical in mitigating climate change by reducing anthropogenic CO₂ emissions from industrial sources and power generation. Among various capture approaches, amine-based chemical absorption remains the most technologically mature and widely implemented method, with piperazine (PZ) demonstrating particularly advantageous properties as a solvent or activator. Piperazine offers significant benefits compared to conventional amines like monoethanolamine (MEA), including faster CO₂ absorption rates, lower regeneration energy requirements, reduced corrosivity, and greater resistance to thermal and oxidative degradation. These characteristics make PZ and PZ-based blends exceptionally suitable for efficient CO₂ capture systems, particularly when deployed in bubble column reactors known for their excellent mass and heat transfer capabilities, simple design, and low operating costs. The hydrodynamic performance within these reactors directly governs the overall CO₂ capture efficiency, as parameters like gas holdup, bubble size distribution, and interfacial area determine the contact effectiveness between gas and liquid phases [1] [2].

The fundamental reaction kinetics of piperazine with CO₂ follow a mechanism similar to primary and secondary amines, proceeding through the formation of zwitterions that are subsequently deprotonated by available base species. However, PZ exhibits distinct advantages due to its cyclic diamine structure, which facilitates rapid carbamate formation and theoretically enables the absorption of two moles of CO₂ per mole of amine. Research has demonstrated that under optimal conditions, PZ-based solvents can achieve remarkable CO₂ removal efficiencies up to 97.9% with absorption rates reaching 3.12 g/min, highlighting their exceptional performance potential. When used as an activator in mixed solvents with amines like MEA, DIPA, or MDEA, PZ significantly enhances the CO₂ absorption rate while maintaining favorable regeneration characteristics. The hydrodynamic behavior of these solvents in bubble column reactors—influenced by gas flow rates, solvent composition, temperature, and sparger design—must be thoroughly characterized to enable efficient process design and scale-up [1] [2].

Experimental Setup and Protocol

Bubble Column Apparatus Configuration

Reactor Configuration: The standard bubble column reactor consists of a vertical cylindrical column typically constructed of glass or corrosion-resistant materials to enable visual observation of hydrodynamic phenomena. The column is equipped with a gas sparger assembly at the bottom, designed to generate fine CO₂ bubbles for optimal gas-liquid contact. For PZ-based solvents, a porous sparger with pore sizes ranging from 10-40 μm is recommended, as it produces smaller bubbles and higher interfacial area compared to perforated plate or nozzle spargers. The column includes ports for liquid sampling, temperature measurement, and pressure monitoring, with external heating/cooling jackets to maintain precise temperature control during experiments [3] [1].

Instrumentation and Data Acquisition: Hydrodynamic parameter measurement requires a high-speed imaging system (capable of ≥1000 fps) positioned perpendicular to the column with appropriate backlighting to capture bubble dynamics. This is complemented by a gas flow control system comprising mass flow controllers for CO₂ and N₂ (typically using 10% CO₂ and 90% N₂ mixtures to simulate flue gas), pressure regulators, and calibration instruments. For liquid-phase analysis, the setup should include a pH monitoring system and facilities for analyzing CO₂ loading through standard titration methods. The data acquisition system should synchronize image capture with operational parameter monitoring to correlate hydrodynamic behavior with process conditions [3] [1].

Standardized Testing Procedure

Solution Preparation Protocol:

- Prepare fresh piperazine solutions daily using deionized water to prevent contamination.

- For PZ-based blends, dissolve predetermined concentrations of PZ with complementary amines (e.g., MEA, DIPA, DETA) at total amine concentrations typically between 0.5-3.0 M.

- Adjust solution pH to desired level (typically 9-11) using appropriate acids or bases, and record initial properties including viscosity, density, and surface tension.

- Degas the solution by bubbling nitrogen before introducing CO₂ mixtures to eliminate interference from absorbed gases [1] [2].

Experimental Operation Sequence:

- Fill the bubble column with the test solution to a predetermined height (typically maintaining a gas-liquid height-to-diameter ratio of 5-10 for minimal wall effects).

- Pre-heat/cool the solution to the target temperature (commonly 20-40°C) using the temperature control system.

- Initiate gas flow at the desired rate using mass flow controllers, beginning data acquisition once steady-state conditions are established (typically after 5-10 minutes of operation).

- Capture high-speed video footage of bubble formation and movement at multiple column heights, ensuring adequate lighting and frame rates to resolve individual bubbles.

- Record operational parameters including gas flow rate, temperature, pressure, and liquid properties throughout the experiment.

- Collect liquid samples at regular intervals for subsequent CO₂ loading analysis using standard methods [3] [1].

Table 1: Standard Experimental Conditions for Hydrodynamic Characterization of PZ-Based Solvents

| Parameter | Typical Range | Optimal Value | Units |

|---|---|---|---|

| Total Amine Concentration | 0.5 - 3.0 | 2.0 | M |

| PZ Ratio in Blends | 10 - 40 | 30 | % |

| Temperature | 20 - 40 | 30 | °C |

| Gas Flow Rate | 0.5 - 3.0 | 2.2 | L/min |

| CO₂ Inlet Concentration | 5 - 15 | 10 | % |

| Column Operating Pressure | 1.0 - 2.0 | 1.0 | atm |

| Solution Feed Rate | 0.2 - 1.0 | 0.5 | L/h |

Key Hydrodynamic Parameters and Measurement Techniques

Gas Holdup and Interfacial Area